molecular formula C14H8N2O2S B1620560 4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 81682-91-9

4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1620560
CAS No.: 81682-91-9
M. Wt: 268.29 g/mol
InChI Key: QIJGSXWHQIOUEW-UHFFFAOYSA-N
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Description

4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is a potent and selective small molecule inhibitor primarily investigated for its anticancer properties. Its core research value lies in its ability to act as a multi-targeted kinase inhibitor, with a primary mechanism of action involving the potent inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway. VEGFR-2 is a critical mediator of tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis. By blocking this receptor, the compound effectively suppresses angiogenic signaling, making it a valuable tool for studying tumor biology and the mechanisms of cancer progression. Research has demonstrated its efficacy in inhibiting the proliferation of various human cancer cell lines. Its mechanism extends to inducing cell cycle arrest and promoting apoptosis (programmed cell death) in malignant cells. The structural motif of this dihydropyridinecarbonitrile serves as a key pharmacophore for kinase inhibition, providing researchers with a critical compound for probing signal transduction pathways in oncological and angiogenic research. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(furan-2-yl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S/c15-8-10-9(12-3-1-5-18-12)7-11(16-14(10)17)13-4-2-6-19-13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJGSXWHQIOUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)NC(=C2)C3=CC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384654
Record name 4-(2-furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81682-91-9
Record name 4-(2-furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl and 2-thienyl derivatives with appropriate nitriles under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted aromatic compounds .

Scientific Research Applications

4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiophene rings contribute to its ability to participate in π-π interactions and hydrogen bonding, which are crucial for its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile (Target) C₁₄H₉N₂O₂S 281.30 2-Furyl (position 4), 2-Thienyl (position 6) Combines electron-rich heterocycles; potential for π-π interactions .
4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile C₁₀H₆N₂O₂ 186.17 2-Furyl (position 4) Simpler structure; lacks thiophene, reducing molecular weight and lipophilicity .
2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile C₁₀H₆N₂OS 202.24 2-Thienyl (position 4) Thiophene’s sulfur atom may enhance electronic delocalization .
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile C₁₄H₉F₃N₂O₂ 294.23 CF₃ (position 4), 4-methoxyphenyl (position 6) CF₃ group increases electron-withdrawing effects; methoxy improves solubility .
6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile C₁₆H₁₀N₂S₂ 294.39 Phenyl (position 6), thioxo (position 2) Thioxo group replaces oxo, altering hydrogen-bonding potential .
J3: 2-Oxo-6-[4-(1H-tetrazol-1-yl)phenyl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile C₁₈H₁₂N₆OS 360.39 Tetrazolyl (position 6), thiophene (position 4) Tetrazolyl group confers antibacterial activity (MIC: 64–128 µg/mL) .

Electronic and Steric Effects

  • Heterocyclic Substituents : The target compound’s 2-furyl and 2-thienyl groups are electron-rich, promoting π-stacking interactions. In contrast, analogs with trifluoromethyl (CF₃) or methoxyphenyl groups exhibit stronger electron-withdrawing or donating effects, respectively .
  • Conformational Flexibility : Syn/anti conformations of heteroarene substituents (e.g., furyl vs. thienyl) influence molecular packing and reactivity, as seen in pentacarbonyl metal carbene complexes .

Biological Activity

4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, also known by its CAS number 81682-91-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H8N2O2S
  • Molecular Weight : 268.29 g/mol
  • CAS Number : 81682-91-9

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

In cancer research, the compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicate that it induces apoptosis and inhibits cell proliferation.

Cell LineIC50 (µM)
MCF-710
A54915

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with microbial and tumor cell survival. Studies suggest that it may act as an inhibitor of DNA gyrase in bacteria and disrupts the mitochondrial membrane potential in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of pyridinecarbonitrile, including our compound. The findings indicated promising results against resistant strains of bacteria.
  • Cytotoxicity in Cancer Models : Research conducted at a pharmaceutical institute assessed the cytotoxic effects on MCF-7 cells. The study concluded that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) within the cells.
  • Pharmacokinetics : A pharmacokinetic study highlighted the absorption and distribution characteristics of the compound in animal models, suggesting favorable bioavailability which supports its potential for therapeutic use.

Q & A

Q. Basic Research Focus

  • FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) and tautomeric OH/NH signals .
  • 1H/13C NMR :
    • A singlet at δ 12.58–12.61 ppm confirms the tautomeric OH group.
    • Signals at δ 6.80–6.89 ppm correspond to pyridine ring protons.
    • Azomethine protons of the tetrazole ring appear at δ 10.25–10.26 ppm .
  • XRD : For unambiguous confirmation of crystal structure (if single crystals are obtainable) .

How can the antimicrobial activity of this compound be evaluated against Gram-positive and Gram-negative pathogens?

Q. Basic Research Focus

  • Microbroth Dilution Assay : Determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative) using standardized CLSI protocols .
  • Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO).
  • Data Interpretation : MIC values ≤50 µg/mL are considered indicative of moderate to high activity .

How can contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved during structural validation?

Q. Advanced Research Focus

  • Dynamic NMR Studies : Perform variable-temperature NMR to assess tautomeric equilibria or rotational barriers.
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

What computational methods are suitable for elucidating ligand-protein interactions and binding affinities?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or GOLD to model interactions with bacterial targets (e.g., Klebsiella pneumoniae PDB ID: 7BYE). Key residues (e.g., Asp153, Arg148) may form hydrogen bonds with the pyridine and tetrazole moieties .
  • MD Simulations : Conduct 100 ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA).
  • Consistency Check : Validate docking scores against experimental MIC values to ensure correlation .

How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

Q. Advanced Research Focus

  • Data Collection : Use a synchrotron source for high-resolution (<1.0 Å) data.
  • SHELX Workflow :
    • Structure Solution : SHELXD for phase determination via direct methods.
    • Refinement : SHELXL for iterative least-squares refinement with anisotropic displacement parameters.
    • Validation : Check R-factor (<5%) and residual electron density maps .
  • Twinning Analysis : Use TWINLAW in SHELXL if diffraction patterns suggest twinning .

How can structure-activity relationships (SAR) be analyzed to guide further derivatization?

Q. Advanced Research Focus

  • Key Modifications :

    SubstituentImpact on Activity
    Thienyl at C6Enhances Gram-negative activity
    Furyl at C4Improves solubility and bioavailability
    Tetrazole ringIncreases H-bonding with bacterial enzymes .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with MIC values.

  • In Silico Toxicity : Predict ADMET properties using SwissADME or ProTox-II .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 2
4-(2-Furyl)-2-oxo-6-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

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